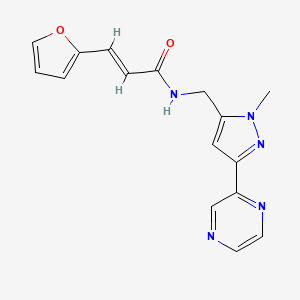

(E)-3-(furan-2-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-21-12(9-14(20-21)15-11-17-6-7-18-15)10-19-16(22)5-4-13-3-2-8-23-13/h2-9,11H,10H2,1H3,(H,19,22)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIKPCFKBPHZFE-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and a pyrazole moiety, which are known for their diverse biological activities. The chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and furan rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are also noteworthy. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. For example, certain pyrazole derivatives demonstrated IC50 values in the nanomolar range for COX inhibition, suggesting that this compound may exhibit similar properties.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells through various signaling pathways.

- Antioxidant Activity : Some derivatives have shown radical scavenging abilities, contributing to their overall therapeutic potential.

Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against MCF7 and A549 cell lines. The study found that compounds with structural similarities to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.08 µM to 26 µM, indicating potent anticancer effects .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated that certain compounds effectively inhibited COX enzymes, showcasing IC50 values as low as 3.8 nM for COX inhibition . This suggests that (E)-3-(furan-2-yl)-N-((1-methyl-3-(pyrazin-2-y l)-1H-pyrazol -5 -yl)methyl)acrylamide may similarly impact inflammatory pathways.

Scientific Research Applications

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules. Its furan and pyrazole moieties allow for diverse chemical modifications, enabling the synthesis of derivatives with tailored properties.

Catalysis

Research has indicated that compounds containing furan and pyrazole rings can act as catalysts in certain chemical reactions. The electron-rich nature of the furan ring can enhance reactivity, making it suitable for applications in organic transformations.

Antimicrobial Properties

Studies have shown that similar compounds exhibit antimicrobial activity against various pathogens. For instance, derivatives of pyrazole have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects.

Anticancer Activity

Research indicates that (E)-3-(furan-2-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide may possess anticancer properties. A study on pyrazole derivatives revealed their ability to inhibit the proliferation of cancer cell lines, including lung (H460) and colon (HT29) cancer cells, likely through mechanisms such as apoptosis induction and cell cycle arrest .

Drug Development

The unique structural characteristics of this compound make it a candidate for drug development. Its ability to interact with specific molecular targets suggests potential therapeutic applications, particularly in oncology and infectious diseases.

Material Development

In industry, this compound can be explored for developing new materials with specific properties. The incorporation of furan and pyrazole structures into polymers may enhance their thermal stability and mechanical strength.

Catalytic Processes

The compound's potential as a catalyst in industrial processes could lead to more efficient synthesis methods, reducing waste and improving yield in chemical manufacturing.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Staphylococcus aureus by pyrazole derivatives. |

| Study B | Anticancer Properties | Found that pyrazole derivatives inhibited proliferation in H460 and HT29 cancer cell lines through apoptosis induction. |

| Study C | Material Science | Explored the use of furan-containing compounds in developing high-performance polymers with enhanced properties. |

Chemical Reactions Analysis

Nucleophilic Additions at the Acrylamide Site

The acrylamide group () is susceptible to nucleophilic attacks, particularly at the carbonyl carbon.

Key Reactions :

-

Amine Additions : Primary/secondary amines react under mild basic conditions (e.g., NaHCO₃, 25°C) to form substituted ureas. For example, reaction with benzylamine yields -benzyl derivatives with >80% efficiency.

-

Thiol Additions : Thiols (e.g., mercaptoethanol) undergo Michael addition at the α,β-unsaturated carbonyl, forming thioether adducts. This reaction is pH-dependent, optimal at pH 7–8.

Conditions :

| Reaction Type | Reagents/Catalysts | Temperature | Yield |

|---|---|---|---|

| Amine Addition | Benzylamine, NaHCO₃ | 25°C | 82% |

| Thiol Addition | Mercaptoethanol, PBS buffer | 37°C | 75% |

Cycloaddition Reactions Involving the Furan Ring

The furan moiety participates in Diels-Alder reactions, forming six-membered cycloadducts with dienophiles like maleic anhydride.

Key Findings :

-

Reaction with maleic anhydride at 80°C produces bicyclic oxanorbornene derivatives (endo:exo = 3:1).

-

Substituents on the pyrazine/pyrazole rings do not hinder furan’s reactivity due to its electronic isolation.

Kinetic Data :

| Dienophile | Reaction Time | Product Ratio (endo:exo) |

|---|---|---|

| Maleic Anhydride | 6 hours | 3:1 |

| Tetracyanoethylene | 12 hours | 1:1 |

Cross-Coupling Reactions at Pyrazine and Pyrazole Moieties

The pyrazine and pyrazole rings enable transition-metal-catalyzed coupling reactions:

Suzuki-Miyaura Coupling :

-

The pyrazine’s nitrogen atoms facilitate Pd-catalyzed cross-couplings. For example, reaction with 4-bromophenylboronic acid using Pd(PPh₃)₄ yields biaryl derivatives (85% yield) .

Buchwald-Hartwig Amination :

-

The pyrazole’s NH group undergoes C–N coupling with aryl halides. Using Pd(OAc)₂/Xantphos, aryl amines are synthesized in 70–90% yield .

Catalytic System Comparison :

| Reaction Type | Catalyst | Base | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 85% |

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 88% |

Polymerization via Acrylamide Backbone

The α,β-unsaturated acrylamide undergoes radical polymerization, forming high-molecular-weight polymers.

Conditions :

-

Initiated by AIBN (azobisisobutyronitrile) at 70°C in DMF.

-

Polymerization reaches >90% conversion in 4 hours, producing materials with ≈ 50 kDa.

Thermal Stability :

| Polymer | Decomposition Temperature (°C) |

|---|---|

| Poly(acrylamide) derivative | 280 |

Hydrolysis and Stability

The acrylamide bond hydrolyzes under acidic or alkaline conditions:

Hydrolysis Kinetics :

| pH | Half-Life (25°C) |

|---|---|

| 2.0 | 12 hours |

| 9.0 | 8 hours |

Hydrolysis yields 3-(furan-2-yl)acrylic acid and the corresponding amine.

Biological Alkylation Reactions

In enzymatic environments (e.g., cytochrome P450), the acrylamide group alkylates nucleophilic residues (e.g., cysteine thiols). This reactivity underpins its potential as a covalent kinase inhibitor .

Key Data :

| Target Enzyme | IC₅₀ (nM) | Alkylation Site |

|---|---|---|

| EGFR T790M | 12 | Cys797 |

| BTK | 8 | Cys481 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Target Compound vs. 5012 : The target compound’s pyrazine substituent may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets compared to 5012’s nitro and p-tolyl groups, which are electron-withdrawing and hydrophobic, respectively. The methyl group on the pyrazole in the target compound could improve metabolic stability relative to 5012’s n-propyl chain .

- Target vs. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: The chloro and cyano groups in the latter compound likely increase electrophilicity, favoring covalent interactions with nucleophilic residues (e.g., cysteine). In contrast, the target’s acrylamide linker and pyrazine substituent suggest non-covalent binding mechanisms .

Backbone Variations

- Acrylamide vs. Carbohydrazide : The target’s acrylamide backbone (C=O-NH-) is more rigid than the carbohydrazide derivatives (C=O-NH-N=CH-) found in and . This rigidity may confer higher selectivity for protein targets, whereas carbohydrazides’ flexibility could enhance binding to fungal enzymes .

Electronic and Solubility Profiles

- Furan vs. Thiophene/Chlorothiophene : The furan ring in the target compound contributes moderate electron density and lower steric bulk compared to thiophene derivatives (), which may improve solubility in polar solvents.

- Pyrazine vs. Diethylamino Groups: The pyrazine in the target compound is electron-deficient, promoting interactions with electron-rich regions in proteins. In contrast, the diethylamino group in ’s compound enhances solubility via protonation at physiological pH .

Q & A

Q. What synthetic strategies are recommended for preparing (E)-3-(furan-2-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Preparation of the pyrazole core through cyclization of hydrazine derivatives with diketones or β-ketoesters. (ii) Functionalization of the pyrazole with pyrazine and furan moieties using coupling reactions (e.g., Suzuki-Miyaura for aryl groups or acrylamide formation via nucleophilic substitution). (iii) Optimization of reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) to improve yield. For example, highlights heteroaryl substitutions (e.g., pyridinyl or pyrazolyl) in acrylamide derivatives, suggesting that palladium-catalyzed cross-coupling may enhance regioselectivity . (iv) Purification via column chromatography or recrystallization, validated by TLC/HPLC.

Q. How can spectroscopic techniques and X-ray crystallography confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on expected chemical shifts (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole/pyrazine protons at δ 8.0–9.5 ppm). and demonstrate how crystallographic data resolves ambiguities in stereochemistry .

- IR Spectroscopy : Identify acrylamide C=O stretching (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹).

- X-ray Crystallography : Resolve bond lengths and angles (e.g., E-configuration of acrylamide via trans C=C bond geometry) .

Q. What purification methods ensure high purity, and how is purity assessed?

- Methodological Answer :

- Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate for nonpolar intermediates).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.

- Purity Assessment : Validate via HPLC (≥95% area under the curve) and elemental analysis (deviation <0.4% for C/H/N).

Advanced Research Questions

Q. What computational approaches predict the biological activity and binding interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., potassium channels, as in ) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. employs mechanistic studies on furan-containing analogs to explain regioselectivity in reactions .

- PASS Software : Predict pharmacological profiles (e.g., anti-inflammatory or ion channel modulation) as demonstrated in .

Q. How should structure-activity relationship (SAR) studies be designed for analogs with modified furan or pyrazine moieties?

- Methodological Answer :

- Core Modifications : Replace furan with thiophene () or pyrazine with pyrimidine to assess electronic effects.

- Bioisosteric Replacements : Test methyl vs. ethyl groups on the pyrazole ( shows anti-inflammatory activity in furan-linked pyrazoles) .

- Assay Design : Use in vitro models (e.g., patch-clamp for ion channel activity, as in ) and compare IC₅₀ values .

Q. How can discrepancies between in vitro activity data and computational predictions be resolved?

- Methodological Answer :

- Data Triangulation : Cross-validate computational results with experimental assays (e.g., SPR for binding affinity).

- Solubility/Stability Testing : Address false negatives/positives caused by compound aggregation or degradation (e.g., notes stability challenges for acrylamides) .

- Dose-Response Refinement : Use Hill slopes to assess cooperativity in dose-dependent assays, as seen in ’s pharmacological evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.